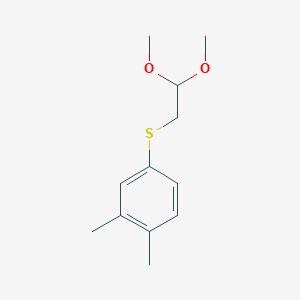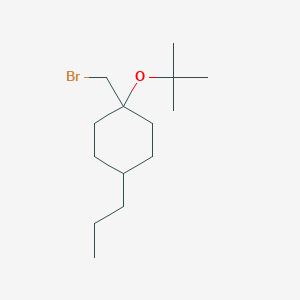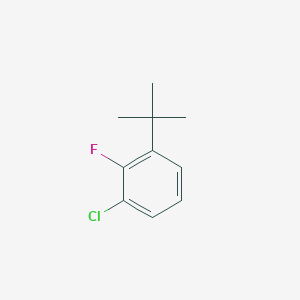
1-(Tert-butyl)-3-chloro-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClF It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-chloro-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 1-tert-butyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of 1-tert-butyl-3-chloro-2-fluorobenzene may involve large-scale chlorination processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the production process.
化学反応の分析
Types of Reactions: 1-tert-Butyl-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or reduction to form isobutane.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfur trioxide (SO3) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or AlCl3.
Major Products Formed:
Nitration: 1-tert-Butyl-3-chloro-2-fluoro-4-nitrobenzene.
Sulfonation: 1-tert-Butyl-3-chloro-2-fluorobenzene-4-sulfonic acid.
Halogenation: 1-tert-Butyl-3,4-dichloro-2-fluorobenzene.
科学的研究の応用
1-tert-Butyl-3-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which 1-tert-butyl-3-chloro-2-fluorobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, increasing the electron density on the benzene ring and making it more reactive towards electrophiles. The chlorine and fluorine atoms can influence the reactivity and selectivity of the compound through their electron-withdrawing effects.
類似化合物との比較
- 1-tert-Butyl-2-chlorobenzene
- 1-tert-Butyl-4-chlorobenzene
- 1-tert-Butyl-3-fluorobenzene
- 1-tert-Butyl-2-fluorobenzene
Uniqueness: 1-tert-Butyl-3-chloro-2-fluorobenzene is unique due to the specific positioning of the tert-butyl, chlorine, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The combination of electron-donating and electron-withdrawing groups can lead to interesting and useful chemical behavior in various applications.
特性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC名 |
1-tert-butyl-3-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |
InChIキー |
KEFLKJGTIALRGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


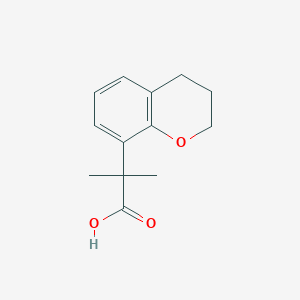



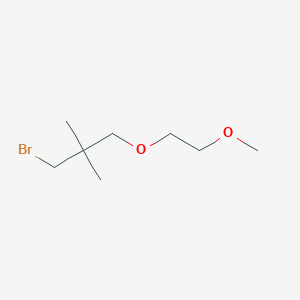
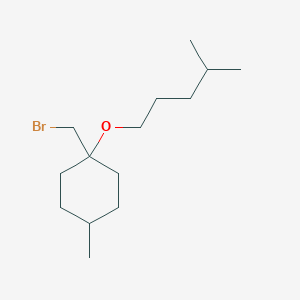
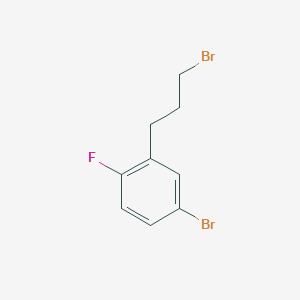
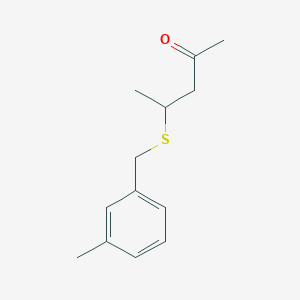
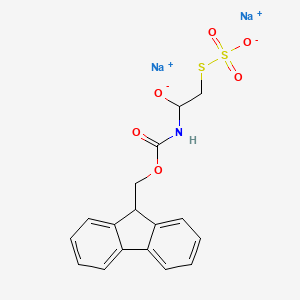
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
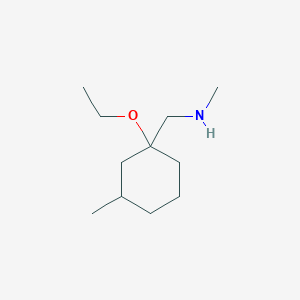
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
